molecular formula C11H13FN4O B1475839 3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine CAS No. 2098030-67-0

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine

Cat. No.: B1475839
CAS No.: 2098030-67-0
M. Wt: 236.25 g/mol
InChI Key: XUUBQWLYPQTBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is a chemical compound with the molecular formula C11H13FN4O . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C11H13FN4O . The average mass of the molecule is 236.245 Da .

Scientific Research Applications

Prodrug Design and Pharmacokinetics

3-Azido compounds, such as 3'-azido-2',3'-dideoxythymidine (AZT), play a crucial role in antiviral treatment, notably against HIV. However, AZT's limitations, including toxicity, limited brain uptake, and rapid resistance development, have driven the design of prodrugs to improve therapeutic profiles. Strategies focus on enhancing blood-brain barrier penetration, increasing plasma half-life, and ensuring site-specific drug targeting or localization. The design includes 5'-O-substituted prodrugs and derivatives with improved anti-HIV activity, addressing AZT's clinical limitations (Parang, Wiebe, & Knaus, 2000).

Anticancer Applications

Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, a variant of azido compounds, demonstrate significant anticancer activity in human cancer cell lines, including cervical, oral, and breast cancer cells. These compounds, such as those with N-ethyl and N-propargyl substituents, exhibit higher activity compared to parent nucleosides, indicating their potential in cancer treatment (Lewandowska et al., 2013).

Synthetic and Medicinal Chemistry

Azetidines and related compounds, including azetidin-3-ones, serve as vital motifs in drug discovery and synthetic chemistry. These compounds, due to their unique structure and reactivity, offer access to underexplored chemical spaces. They are synthesized via various methods and can be transformed into drug-like compounds or used to prepare other functionalized azetidines, showing their versatility and importance in medicinal chemistry (Denis et al., 2018).

Bioorthogonal Chemistry and RNA Labeling

Azido groups are prominent in bioorthogonal chemistry, particularly for labeling and functionalizing RNA to study its biology. The synthesis of azido-modified RNA, despite challenges in solid-phase synthesis, highlights the versatility of azides in bioconjugation and their potential in biotechnological applications, including siRNA technologies and RNA metabolic labeling (Moreno et al., 2022).

Environmental Implications and Biotransformation

Understanding the fate of azido compounds like AZT in the environment is crucial, as exemplified by studies on AZT biotransformation by environmental strains. Identifying and characterizing the transformation products, such as hydroxylated AZT derivatives, is essential for assessing the environmental impact and the ecological fate of these compounds (Kruszewska et al., 2003).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins, facilitating the formation of polyamines through anionic and cationic ring-opening polymerization . These interactions are crucial for the synthesis of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific biomolecules can lead to changes in cellular behavior, including alterations in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in research applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its reactivity and stability over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name

3-azido-1-[2-(4-fluorophenoxy)ethyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-7-10(8-16)14-15-13/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUBQWLYPQTBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.